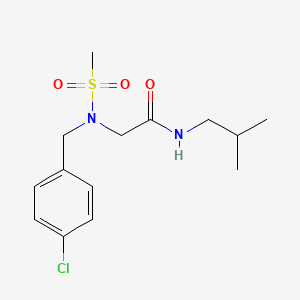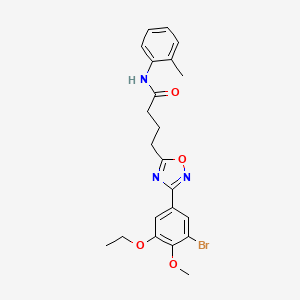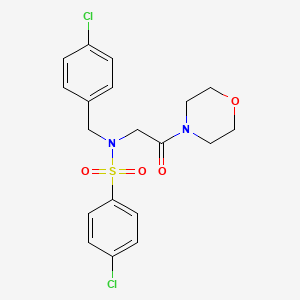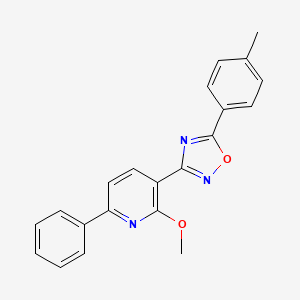
2-(N-(4-chlorobenzyl)methylsulfonamido)-N-isobutylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-(4-chlorobenzyl)methylsulfonamido)-N-isobutylacetamide, commonly known as CBMSA, is a chemical compound that belongs to the sulfonamide class of drugs. CBMSA is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. The compound has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
CBMSA exerts its effects by binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. This results in a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. The inhibition of carbonic anhydrase by CBMSA has been shown to have therapeutic implications for various diseases and disorders.
Biochemical and Physiological Effects:
CBMSA has been shown to have a number of biochemical and physiological effects. In addition to its effects on carbonic anhydrase inhibition, CBMSA has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have effects on the central nervous system, including the potential to act as an anticonvulsant and analgesic.
実験室実験の利点と制限
CBMSA has several advantages and limitations for lab experiments. One advantage is its potent inhibition of carbonic anhydrase, which makes it a useful tool for studying the structure and function of these enzymes. Another advantage is its potential use as a drug candidate for the treatment of various diseases and disorders. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for research on CBMSA. One direction is the continued investigation of its potential use as a drug candidate for the treatment of various diseases and disorders. Another direction is the development of new synthetic methods for CBMSA, which could improve its yield and purity. Additionally, further studies on the biochemical and physiological effects of CBMSA could lead to the discovery of new therapeutic applications for the compound.
合成法
The synthesis of CBMSA involves the reaction of 4-chlorobenzylamine with isobutylacetyl chloride in the presence of a base, followed by the addition of methylsulfonyl chloride. The resulting product is then purified by recrystallization to obtain CBMSA in high yield and purity.
科学的研究の応用
CBMSA has been widely studied for its potential applications in various scientific fields. In medicinal chemistry, CBMSA has been investigated for its potential use as a drug candidate for the treatment of diseases such as glaucoma, epilepsy, and cancer. In pharmacology, CBMSA has been studied for its effects on carbonic anhydrase inhibition, which has implications for the treatment of metabolic disorders such as diabetes and obesity. In biochemistry, CBMSA has been used as a tool to study the structure and function of carbonic anhydrase enzymes.
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-11(2)8-16-14(18)10-17(21(3,19)20)9-12-4-6-13(15)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGJBFOPRXDMEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorobenzyl)-N-(2-methylpropyl)-N~2~-(methylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7718324.png)
![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7718338.png)











